molecular formula C10H9NO5 B1671086 Echinosporin CAS No. 79127-35-8

Echinosporin

Cat. No. B1671086
CAS RN: 79127-35-8
M. Wt: 223.18 g/mol
InChI Key: OXSZHYWOGQJUST-OFCCZVAHSA-N
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Description

Echinosporin, also known as XK-213, is an antibiotic that can be isolated from the Amycolatopsis strain . It belongs to the echinocandins, a clinically important class of non-ribosomal antifungal lipopeptides produced by filamentous fungi . Due to their complex structure, echinocandin antifungal agents are manufactured semisynthetically .


Synthesis Analysis

The synthesis of Echinosporin was reported by Smith and co-workers in 1989 . The synthesis relies on an [2+2] photocycloaddition and an oxidation–cyclobutanol fragmentation tactic . The final product, Echinosporin, is obtained via an intramolecular Mitsunobu reaction .


Molecular Structure Analysis

Echinosporin has a unique tricyclic acetal-lactone structure . Echinocandins, the group to which Echinosporin belongs, are characterized by numerous hydroxylated non-proteinogenic amino acids . They have a distinctive cyclic lipopeptide structure assembled by a non-ribosomal peptide synthase (NRPS) .


Chemical Reactions Analysis

The development of optimized echinocandin structures, including Echinosporin, is closely connected to their biosynthesis . This involves enormous efforts in industrial research and development including fermentation, classical mutagenesis, isotope labeling, and chemical synthesis .


Physical And Chemical Properties Analysis

Echinosporin is a water-soluble white solid composed of C10H9NO5 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet .

Scientific Research Applications

Antiosteoporotic Activity

Echinacoside (ECH), a compound related to echinosporin, isolated from Cistanche tubulosa, demonstrated notable antiosteoporotic activity in ovariectomized (OVX) rats, a model for postmenopausal osteoporosis. This study suggests ECH's potential as a phytoestrogen for treating osteoporosis induced by estrogen deficiency through natural herbal resources (Li et al., 2013).

Biosynthesis Pathway

Echinosporin, produced by Streptomyces erythraeus, involves a novel branch of the shikimate pathway for its biosynthesis. This research uncovers the unique tricyclic acetal-lactone structure of echinosporin, highlighting its biosynthesis via the shikimate pathway with chorismate as an intermediate. The study provides insight into the metabolic pathways for producing nonaromatic metabolites in microorganisms (Duebeler et al., 2002).

Neurological and Other Disorders

ECH has been found to possess neuroprotective and cardiovascular benefits, indicating its potential application in treating neurological disorders such as Parkinson's and Alzheimer's diseases. Despite challenges related to bioavailability and the identification of active metabolites, ECH shows promise for future research and application in treating neurological conditions (Liu et al., 2018).

Herbal Medicine Applications

Echinacea, closely related to echinosporin research, has been traditionally used as an immunostimulant for preventing and treating upper respiratory infections. Despite mixed clinical trial results, echinacea remains a popular herbal remedy for enhancing immune system function, indicating the need for further research to clarify its efficacy and applications (Percival, 2000).

Antifungal Precursor Applications

Echinocandin B (ECB), an echinocandin type of lipopeptide antibiotic produced by Aspergillus nidulans, serves as a precursor for synthesizing anidulafungin, a novel antifungal drug. Research focused on the separation strategy using macroporous resin adsorption chromatography for ECB purification demonstrates the compound's importance in developing effective antifungal treatments (Zou et al., 2015).

Safety And Hazards

Specific safety and hazard information for Echinosporin can be found in its Safety Data Sheet . It’s important to handle it according to the recommended safety measures.

Future Directions

The future directions of Echinosporin research could involve the development of optimized echinocandin structures, which is closely connected to their biosynthesis . Genetic methods for engineering biosynthesis have recently become available, which could lead to advancements in the production of Echinosporin and other echinocandins .

properties

IUPAC Name

(1S,4S,7R,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c11-7(12)6-3-5-4-1-2-10(5,14)9(13)16-8(4)15-6/h1-5,8,14H,(H2,11,12)/t4-,5+,8+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSZHYWOGQJUST-YYZSKVJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@]2([C@@H]3[C@@H]1[C@@H](OC(=C3)C(=O)N)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echinosporin

CAS RN

79127-35-8
Record name Echinosporin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079127358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
MA Kinsella, VJ Kalish, SM Weinreb - The Journal of Organic …, 1990 - ACS Publications
… structurally unique microbial metabolite echinosporin (1) has … the fourchiral centers of echinosporin. Further manipulation of … reported the isolation of echinosporin from the actinomycete …
Number of citations: 25 pubs.acs.org
M MORIMOTO, R IMAI - The Journal of Antibiotics, 1985 - jstage.jst.go.jp
… Echinosporin isolated from a Streptomyces culture showed antitumor activity … echinosporin. It depressed WBC with nadir on day 3, but the recovery to the normal level after echinosporin …
Number of citations: 17 www.jstage.jst.go.jp
X Xu, L Han, L Zhao, X Chen, C Miao, L Hu… - Folia microbiologica, 2019 - Springer
… fermentation broth of the strain, were identified as echinosporin (1) and 7-deoxyechinosporin (… To the best of our knowledge, this is the first report of echinosporin antibiotics isolated from …
Number of citations: 22 link.springer.com
T Sato, I KAWAMOTO, T OKA… - The Journal of …, 1982 - jstage.jst.go.jp
… produces a novel antibiotic echinosporin (XK-213). Isolation of echinosporin was performed by … Echinosporin exhibits weak antibacterial activities against Gram-positive and-negative …
Number of citations: 22 www.jstage.jst.go.jp
A Dübeler, P Krastel, HG Floss… - European Journal of …, 2002 - Wiley Online Library
… If echinosporin is formed through chorismate, inhibition of EPSP synthase … echinosporin production did not decrease. The addition of 0.06 mM surprisingly enhanced the echinosporin …
N Hirayama, T Iida, K Shirahata, Y Ohashi… - Bulletin of the Chemical …, 1983 - journal.csj.jp
Echinosporin, 6-carbamoyl-1-hydroxy-3,5-dioxatricyclo[6.3.0.0 ]undeca-6,10-dien-2-one, is a novel antibiotic. The space group is P2 1 2 1 2 1 with a=9.716(1), b=13.823(1), c=7.202(1) …
Number of citations: 16 www.journal.csj.jp
CB Cui, HB Liu, JY Gu, QQ Gu, B Cai, DY Zhang… - Fitoterapia, 2007 - Elsevier
Bioassay-guided fractionation of the ethyl acetate extract from the fermentation broth of marine-derived Streptomyces albogriseolus A2002 led to the isolation of echinosporin (1) and 7-…
Number of citations: 30 www.sciencedirect.com
AB Smith III, GA Sulikowski… - Journal Of The …, 1992 - ACS Publications
… Our analysis of the echinosporin problem inspired a novel enantiodivergent strategy (… Finally, lactonization of 2 or the corresponding carboxylic acid would generate echinosporin…
Number of citations: 64 pubs.acs.org
AB Smith III, GA Sulikowski… - Journal of the American …, 1989 - ACS Publications
… Mitsunobu lactonization wouldlead to echinosporin (1). After … That indeed synthetic(-)-echinosporin was in hand derived … The optical rotation of synthetic echinosporin |[«]25d -402 (c …
Number of citations: 46 pubs.acs.org
JT Flasz, KJ Hale - Organic letters, 2012 - ACS Publications
… The final steps of our new (−)-echinosporin formal total synthesis involved ammonolysis and intersection with Smith’s penultimate intermediate 7. (3) The latter chemoselective deprotection …
Number of citations: 25 pubs.acs.org

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